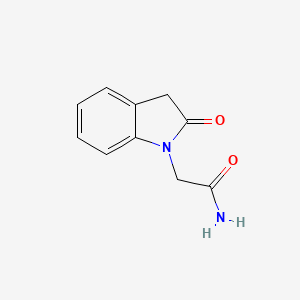

2-(2-Oxoindolin-1-yl)acetamide

Description

Significance of the Indolinone Core in Drug Discovery

The indolinone scaffold, also known as 2-indolinone or oxindole (B195798), is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities. growingscience.comresearchgate.netgoong.com This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered pyrrolidone ring, is a prominent feature in many indole (B1671886) alkaloids. benthamdirect.comresearchgate.netnih.gov Its significance in drug discovery is underscored by its presence in several approved therapeutic agents and a multitude of compounds in clinical and preclinical development. benthamdirect.comnih.gov

A primary reason for the indolinone core's prevalence is its ability to act as a versatile scaffold for designing enzyme inhibitors, particularly protein kinase inhibitors. benthamdirect.comresearchgate.netnih.gov Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. researchgate.netnih.gov Indolinone-based molecules, typically of low molecular weight, can effectively mimic the purine (B94841) ring of adenosine (B11128) triphosphate (ATP) and compete for its binding site on kinases, thereby inhibiting tumor growth and angiogenesis. benthamdirect.comresearchgate.netnih.gov The structural rigidity and synthetic accessibility of the indolinone ring allow for systematic modifications, enabling chemists to fine-tune the potency and selectivity of these inhibitors against specific kinase targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and others. researchgate.netglobalresearchonline.net

Beyond cancer, the indolinone scaffold is associated with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities. growingscience.comresearchgate.netnih.gov Its unique three-dimensional structure allows it to interact with diverse biological targets, making it a cornerstone for the development of novel therapeutic agents. mdpi.comontosight.ai

Overview of Acetamide (B32628) Linkages in Bioactive Chemical Entities

The acetamide group (-NHCOCH₃) is a fundamental functional group in medicinal chemistry, recognized for its role in shaping the pharmacological profile of a wide range of therapeutic agents. archivepp.comnih.gov This simple yet versatile linkage, formed from the condensation of acetic acid and an amine, is present in globally used drugs like paracetamol, where it imparts analgesic and antipyretic properties. nih.gov

The acetamide moiety can significantly influence a molecule's biological activity through several mechanisms. It can participate in hydrogen bonding with biological targets, such as enzymes and receptors, which is a critical factor for molecular recognition and binding affinity. archivepp.comresearchgate.net For instance, the nitrogen atom of an acetamide moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, contributing to strong and specific interactions within a protein's active site. archivepp.comresearchgate.net

Furthermore, incorporating an acetamide linker can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. archivepp.comrsc.org These properties are crucial for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Researchers often introduce acetamide groups to enhance bioavailability or to design prodrugs that improve a compound's therapeutic index. archivepp.com The acetamide linkage is found in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects, making it a key building block in the design of new bioactive chemical entities. globalresearchonline.netnih.gov

Rationale for Academic Research on 2-(2-Oxoindolin-1-yl)acetamide and its Derivatives

The conjugation of the privileged indolinone core with a versatile acetamide linker at the N-1 position gives rise to the scaffold 2-(2-Oxoindolin-1-yl)acetamide . This specific combination has garnered significant academic interest as it provides a robust template for developing novel therapeutic agents. The rationale for this focused research is built on the hypothesis that combining these two pharmacologically significant moieties will yield derivatives with enhanced or novel biological activities. Academic investigations have explored the potential of this scaffold across several therapeutic areas.

One major area of investigation is in the field of central nervous system disorders. Researchers have synthesized and evaluated derivatives of this scaffold for their anticonvulsant and antidepressant activities . For example, a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and tested in pentylenetetrazole (PTZ)-induced seizure models, with several compounds showing significant protection against convulsions. nih.gov

Another key research focus is anticancer activity . The indolinone core is a known kinase inhibitor, and attaching different substituted acetamide side chains allows for the exploration of structure-activity relationships (SAR) to optimize cytotoxicity against various cancer cell lines. Studies on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives revealed that substitutions on the N-phenyl ring significantly influenced their effectiveness against cell lines like MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). researchgate.net Specifically, ortho-substitutions on the phenyl ring tended to yield more potent compounds. researchgate.net

The scaffold has also been extensively studied for its antimicrobial properties . By synthesizing a series of 2-(2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides, researchers have identified compounds with promising activity against various pathogenic bacteria and fungi. researchgate.net These studies highlight how modifications to both the C-3 position of the indolinone ring and the acetamide's terminal aryl group can be tuned to enhance antimicrobial potency. researchgate.net

The research findings for various derivatives of the 2-(2-oxoindolin-1-yl)acetamide scaffold are summarized in the tables below, illustrating the diverse biological activities investigated.

| Compound | Modification | Cell Line | Activity (IC₅₀) | Reference |

| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | N-phenylacetamide with ortho-isopropyl group | MCF7, A549, HeLa | Most active of the series | researchgate.net |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetohydrazide | Hydrazide derivative with imidazolidine-dione | HeLa, A549, MDA-MB-231 | Promising antiproliferative activity | nih.gov |

| (Z)-N-(3-(4-(Dimethylamino)benzylidene)-2-oxoindolin-5-yl)acetamide | C-3 benzylidene and C-5 acetamide substitution | Src Kinase | 3.55 µM | austinpublishinggroup.com |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | C-3 pyrazole (B372694) and chloroacetamide side chain | A549, K562 | 12.0 nM, 10 nM | researchgate.nettandfonline.com |

| Compound | Modification | Animal Model | Activity | Reference |

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives (4l, 4m, 4p, 4q) | N-acetamide on 5-methyl-isatin | PTZ-induced seizure | Protective against convulsions | nih.gov |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(phenyl)benzamide derivatives (4a, 4b, 4h) | C-3 imine linkage to N-phenylbenzamide | Maximal Electroshock (MES) Test | Anti-seizure effect at 30 mg/kg | nih.gov |

| Compound | Modification | Target | Activity | Reference |

| 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide | C-3 imine and N-aryl acetamide | Various bacteria and fungi | Promising antibacterial and antifungal activity | researchgate.netresearchgate.net |

| 2-(3-(2-carbamimidoylhydrazono)-2-oxoindolin-1-yl)-N-(3-nitrophenyl)acetamide (4l) | C-3 hydrazono and N-aryl acetamide | Bacillus subtilis, S. aureus | MIC = 24 µg/mL, 48 µg/mL | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(2-oxo-3H-indol-1-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2/c11-9(13)6-12-8-4-2-1-3-7(8)5-10(12)14/h1-4H,5-6H2,(H2,11,13) |

InChI Key |

VNMTZLQZNOJMHW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Oxoindolin 1 Yl Acetamide and Analogues

Established Synthetic Routes for the Core 2-Oxoindolin-1-yl Acetamide (B32628) Scaffold

Several reliable methods are employed for the construction of the fundamental 2-(2-oxoindolin-1-yl)acetamide framework. These routes typically involve the functionalization of the isatin (B1672199) nucleus.

N-Carboxymethylation of Isatin Followed by Carboxylic Acid to Tertiary Amide Conversion

A common approach to synthesize 2-(2-oxoindolin-1-yl)acetamide derivatives involves the initial N-carboxymethylation of isatin or its substituted variants. researchgate.netingentaconnect.comwright.edu This two-step process begins with the N-alkylation of the isatin ring.

The N-alkylation is typically achieved by reacting isatin with an α-haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. wright.edu Common bases used for this purpose include potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). wright.edu A phase transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction. wright.edu The resulting ester is then saponified, usually with sodium hydroxide (B78521) in an ethanol (B145695)/water mixture, to yield the corresponding carboxylic acid, (2,3-dioxoindolin-1-yl)acetic acid. wright.edu

The subsequent conversion of the carboxylic acid to a tertiary amide is accomplished using standard peptide coupling techniques. researchgate.netwright.edu This involves activating the carboxylic acid, often with ethyl chloroformate and a base like triethylamine, followed by the addition of the desired amine to form the final acetamide derivative. wright.edu This method provides a versatile platform for introducing a variety of substituents on the acetamide nitrogen. researchgate.net

A series of 2-(2,3-dioxo-indolin-1-yl)acetamide derivatives were synthesized utilizing this methodology, starting with the N-carboxymethylation of isatin, which was then converted to the tertiary amide. researchgate.net

Table 1: Synthesis of 2-(2-Oxoindolin-1-yl)acetamide via N-Carboxymethylation of Isatin

| Step | Reactants | Reagents/Conditions | Product |

| 1. N-Alkylation | Isatin, Ethyl bromoacetate | K₂CO₃, TBAB, DMF, rt, 48h | Ethyl (2,3-dioxoindolin-1-yl)acetate |

| 2. Saponification | Ethyl (2,3-dioxoindolin-1-yl)acetate | NaOH, EtOH/H₂O, rt, 4h; then HCl | (2,3-Dioxoindolin-1-yl)acetic acid |

| 3. Amidation | (2,3-Dioxoindolin-1-yl)acetic acid, Amine (HNR¹R²) | Et₃N, ClCO₂Et, CH₂Cl₂, -10°C to rt | 2-(2,3-Dioxoindolin-1-yl)-N-substituted acetamide |

Reactions of Isatin or Substituted Isatins with Amino-Containing Acetamide Precursors

This direct approach involves the condensation of isatin or its derivatives with pre-synthesized amino-containing acetamide precursors. A notable example is the reaction of isatin with p-phenylenediamine (B122844) in ethanol to form 3-(4-aminophenylimino)-indolin-2-one. ijbpas.com This intermediate can then undergo further reactions, such as chloroacetylation, to introduce the acetamide side chain. ijbpas.com

Another variation involves the reaction between N-alkylated isatin derivatives and various aromatic amines. nih.gov The synthesis can begin with the formation of 2-chloro-N-phenylacetamide derivatives from the reaction of anilines with chloroacetyl chloride. nih.gov Separately, N-alkylation of isatin is performed. The final products are then obtained through the condensation of these N-alkyl isatin derivatives with the aromatic amines. nih.gov

Alkylation Reactions Involving Chloroacetyl Chloride with Amines and Isatins

A prevalent and versatile method for constructing 2-(2-oxoindolin-1-yl)acetamide analogues involves the use of chloroacetyl chloride as a key building block. nih.govresearchgate.netnih.gov This strategy typically begins with the preparation of 2-chloro-N-substituted acetamides.

In a general procedure, a substituted aniline (B41778) is dissolved in a suitable solvent, such as glacial acetic acid, and chloroacetyl chloride is added dropwise under cold conditions to form the corresponding 2-chloro-N-phenyl acetamide derivative. researchgate.net These chloroacetamides are then reacted with isatin or its Schiff bases to yield the final products. researchgate.net For instance, the reaction of 2-chloro-N-phenyl acetamides with previously synthesized Schiff bases of isatin (isatin-imines) in the presence of a base leads to the desired N-substituted acetamide derivatives. researchgate.net

Alternatively, isatin can be directly N-alkylated with a pre-formed chloroacetamide. For example, 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide can be reacted with isatin in the presence of a base like potassium carbonate in a suitable solvent at elevated temperatures to yield 2-(2,3-dioxoindolin-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide. worldscientificnews.com The N-alkylation of isatin is a common strategy, often carried out using bases like sodium hydroxide, sodium hydride, calcium hydride, or potassium carbonate in various solvents. nih.govscielo.br Microwave-assisted N-alkylation of isatin has also been reported as an efficient method. nih.gov

Table 2: Representative Alkylation Reactions for 2-(2-Oxoindolin-1-yl)acetamide Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| Substituted Aniline | Chloroacetyl Chloride | Glacial Acetic Acid, ice-bath | 2-Chloro-N-phenyl acetamide | researchgate.net |

| Isatin-imine | 2-Chloro-N-phenyl acetamide | - | 2-(3-(Arylimino)-2-oxoindolin-1-yl)-N-aryl acetamide | researchgate.net |

| Isatin | 2-Chloro-N-(4-(3-oxomorpholino)phenyl)acetamide | K₂CO₃, 80°C | 2-(2,3-Dioxoindolin-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide | worldscientificnews.com |

| Isatin | Ethyl Chloroacetate | K₂CO₃, Acetonitrile, reflux | Ethyl 2-(2,3-dioxoindolin-1-yl)acetate | nih.gov |

Advanced Synthetic Strategies for Structural Derivatization

Beyond the synthesis of the core scaffold, various methods are employed to introduce structural diversity, which is crucial for developing compounds with specific biological activities.

Condensation Reactions for Hydrazide and Hydrazone Derivatives

A significant class of 2-(2-oxoindolin-1-yl)acetamide analogues are the hydrazide and hydrazone derivatives. These are typically synthesized through condensation reactions. nih.govresearchgate.net

The general method for preparing N'-(2-oxoindolin-3-ylidene)hydrazide derivatives involves the reaction of a hydrazide with a substituted isatin. nih.gov For example, a solution of a suitable hydrazide, such as valproic hydrazide, in ethanol is added to a solution of a substituted isatin in ethanol, often with a catalytic amount of glacial acetic acid. The reaction mixture is then refluxed to afford the corresponding hydrazone derivative. nih.gov

In a similar fashion, 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives can be synthesized by the condensation of 2-hydroxybenzohydrazide (B147611) with various substituted isatins in methanol (B129727) with a catalytic amount of glacial acetic acid under reflux. nih.gov

The synthesis of the hydrazide precursor itself is a key step. For instance, 2-(naphthalen-1-yl)acetohydrazide can be prepared by treating the corresponding ester with hydrazine (B178648) monohydrate. This hydrazide can then be condensed with isatin to form the final (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide.

Table 3: Synthesis of Hydrazone Derivatives of 2-(2-Oxoindolin-1-yl)acetamide

| Isatin Derivative | Hydrazide | Reagents/Conditions | Product Class | Reference |

| Substituted Isatins | Valproic Hydrazide | Ethanol, Glacial Acetic Acid, reflux | N'-(2-Oxoindolin-3-ylidene)-2-propylpentanehydrazide | nih.gov |

| Substituted Isatins | 2-Hydroxybenzohydrazide | Methanol, Glacial Acetic Acid, reflux | 2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide | nih.gov |

| Isatin | 2-(Naphthalen-1-yl)acetohydrazide | - | (E)-2-(Naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide |

Modifications at the Indole (B1671886) Nitrogen (N1-position)

Modification at the N1-position of the indole ring is a key strategy for structural diversification. mui.ac.ir The nature of the substituent at this position can significantly influence the biological activity of the resulting compounds. nih.govmui.ac.ir

N-alkylation of isatin is a fundamental reaction in this context. nih.gov It is typically carried out by generating the isatin anion with a base, followed by treatment with an appropriate alkylating agent. nih.gov A variety of bases such as sodium hydroxide, sodium hydride, and potassium carbonate have been used in different solvents. nih.govscielo.br For example, N-alkylation of isatin can be performed with 2-chloro-N-phenylacetamide in the presence of potassium carbonate in DMF. nih.govnih.gov

Furthermore, N-acetylisatins can be used as precursors for more complex structures. These can undergo ring-opening reactions with indole-bearing hydrazides to afford glyoxylamide derivatives. nih.gov This approach allows for the introduction of diverse indole moieties into the final structure. nih.gov

Substitution Strategies on the Indolinone Ring System (e.g., C3, C4, C5, C6)

The functionalization of the indolinone (oxindole) ring is a crucial aspect in the development of analogues of 2-(2-Oxoindolin-1-yl)acetamide. Various strategies have been employed to introduce substituents at different positions of the oxindole (B195798) core, thereby modulating the compound's properties.

C3-Position Substitution: The C3 position of the oxindole ring is particularly important as it is a common site for substitution, leading to the formation of a quaternary carbon center in many biologically active molecules. acs.orgnih.gov Catalytic enantioselective synthesis methods are often employed to create chiral 3,3-disubstituted oxindoles. acs.orgnih.gov These methods can be broadly categorized into several approaches:

Nucleophilic Addition to Isatins: Enantioselective addition of various nucleophiles to the C3-keto group of isatins is a widely used strategy. acs.orgnih.gov

Use of 3-Substituted Oxindoles as Nucleophiles: Unprotected 3-substituted oxindoles can act as nucleophiles in various reactions. acs.orgnih.gov

Functionalization of Oxindole-Derived Alkenes: Alkenes derived from oxindoles can be further functionalized to introduce substituents at the C3 position. acs.orgnih.gov

Elaboration of Diazooxindoles: Diazooxindoles serve as versatile intermediates for various transformations at the C3 position. acs.orgnih.gov

Copper-Catalyzed Asymmetric Propargylation: A copper-catalyzed asymmetric propargylation of 2-oxindole-3-carboxylate esters with terminal propargylic acetates provides a direct route to chiral C3-tetrasubstituted oxindoles with adjacent tertiary and quaternary stereocenters. rsc.org

A transition-metal-free, one-pot method has been developed for the synthesis of C3,5-disubstituted oxindoles. bohrium.com This protocol features good functional group tolerance and mild reaction conditions. bohrium.com Additionally, electrochemical methods offer a green approach for the direct C(sp³)–H functionalization of oxindoles, allowing for the synthesis of unsymmetrical 3,3-disubstituted derivatives. acs.org

Table 1: Selected C3-Substitution Methodologies

C4, C5, and C6-Position Substitution: While the C3 position is the most commonly functionalized, methods for substitution at other positions of the benzene (B151609) ring of the oxindole scaffold (C4, C5, and C6) have also been developed. For instance, a one-pot iodine and Selectfluor co-catalyzed oxidative difunctionalization and fluorooxidation reaction has been developed to synthesize C3-fluoro-C5-azo oxindoles. bohrium.com

Incorporation of Diverse Heterocyclic Moieties (e.g., Thiazolidinone, Triazine, Pyrrolidine, Pyrazole (B372694), Imidazole (B134444), Thiazole)

The synthesis of hybrid molecules by incorporating various heterocyclic moieties into the oxindole framework is a prominent strategy to generate novel compounds with diverse biological activities.

Thiazolidinone and Thiazole: Novel dispiro oxindole-pyrrolothiazole-androsterone hybrid heterocycles have been synthesized through a stereo- and regioselective 1,3-dipolar cycloaddition reaction. tandfonline.com This one-pot, three-component protocol involves the in-situ generation of nonstabilized azomethine ylides from the decarboxylative condensation of α-amino acids and isatins, which then react with active exocyclic olefins. tandfonline.com Similarly, thiazole-containing 5-fluoro-2-oxindole derivatives have been synthesized via Knoevenagel condensation as analogues of sunitinib. nih.gov

Triazine: While direct examples of triazine incorporation with 2-(2-Oxoindolin-1-yl)acetamide were not found in the provided search results, the general principles of heterocyclic incorporation suggest that such hybrids could be synthesized through multi-component reactions or by coupling pre-functionalized triazine and oxindole synthons.

Pyrrolidine: Spiro[pyrrolidine-3,3′-oxindoles] are a significant class of compounds, with many natural products containing this scaffold. mdpi.com A common synthetic route is the Ag-catalyzed [3+2] cycloaddition of azomethine ylides, generated in situ from the condensation of substituted isatins and primary α-amino acid esters, with chalcones. This method yields products with four consecutive stereocenters in good to excellent diastereoselectivities. rsc.org Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with benzynes to construct spiro[oxindole-3,2′-pyrrolidine] derivatives. acs.org Graphene oxide has also been used as a catalyst for the synthesis of fused chromeno spiro-pyrrolidine oxindoles. frontiersin.org

Pyrazole: Pyrazole-oxindole conjugates have been prepared and evaluated for their cytotoxic activities. nih.gov One synthetic approach involves the condensation reaction of 5-aminopyrazoles with N-substituted isatins. mdpi.com Spiro-pyrazole-oxindole derivatives can be synthesized via a thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds. rsc.org

Imidazole: Imidazole can act as an efficient organocatalyst for the synthesis of spirooxindoles. A three-component reaction of isatin, malononitrile, and 4-hydroxycoumarin (B602359) in water using imidazole as a catalyst has been reported. ajgreenchem.com Additionally, 2-phenoxy-1H-benzo[d]imidazole has been utilized as an integrated diarylating reagent in cascade reactions with diazo oxindoles to produce unsymmetrical 3,3-diaryl oxindoles. rsc.orgrsc.org

Table 2: Heterocyclic Moieties Incorporated into the Oxindole Ring

Ring-Closing Metathesis (RCM) Approaches for Fused Indole Systems

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of carbo- and heterocyclic systems, including fused indole and oxindole structures. mdpi.comsciforum.netsciforum.net This methodology is particularly useful for synthesizing spiro-oxindole derivatives.

A notable application of RCM is the synthesis of 3,3′-spiro pentacyclo-oxindole derivatives from 3,3-diallyl oxindoles. mdpi.comsciforum.net The reaction proceeds smoothly using Grubb's first-generation catalyst in toluene (B28343) at room temperature, affording the desired spirocyclic products in good to excellent yields. mdpi.comsciforum.netsciforum.net The necessary 3,3-diallyl oxindoles can be prepared by the alkylation of oxindoles with allyl bromide in the presence of a base like sodium hydride. sciforum.netsciforum.net

The scope of RCM in this context has been demonstrated by the synthesis of spiro products with varying ring sizes. researchgate.net Domino relay metathesis sequences involving triallyl 3-oxindole precursors have also been developed to access C2-spirocyclic 3-oxindoles and fused bicyclic indoxyl dimers. researchgate.net Furthermore, RCM can be a key step in the synthesis of complex natural products and bioactive molecules containing fused indole systems. rsc.org

Metal-Catalyzed C-H Activation in Oxindole Derivatization

Metal-catalyzed C-H activation has become a highly efficient and atom-economical strategy for the functionalization of oxindoles. chim.itresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it a greener and more direct method for synthesizing diverse oxindole derivatives. chim.it

Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the C-H activation of oxindoles. nih.govrsc.orgrsc.org These reactions can lead to the formation of C-C and C-X bonds at various positions of the oxindole ring.

Domino Processes: Domino cyclization methodologies, which involve the generation of high-energy organometallic intermediates followed by cyclization, are particularly attractive for accessing functionalized oxindoles with all-carbon quaternary centers. nih.gov

Directing Groups: The use of directing groups can control the site-selectivity of C-H functionalization. For instance, Rh(III)-catalyzed coupling and spirocyclization of N-aryl amidines with diazo oxindoles have been developed to construct 3-spirooxindole 3H-indoles. rsc.org

Electrochemical Methods: Electrochemical C-H functionalization represents an environmentally benign alternative that does not rely on stoichiometric oxidants. acs.orgresearchgate.net This Umpolung approach allows the oxindole fragment to behave as an electrophile, enabling C-O, C-C, and C-N bond formation. acs.org

Iridium Catalysis: An Ir(III)-catalyzed intermolecular C-H functionalization of acetanilides with diazotized Meldrum's acid has been reported for the synthesis of oxindole derivatives. rsc.org

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for improving the efficiency and yield of synthetic methodologies for 2-(2-Oxoindolin-1-yl)acetamide and its analogues. Key factors that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and yields. For the palladium-catalyzed synthesis of oxindoles by amide α-arylation, catalysts composed of Pd(OAc)₂ and either PCy₃ or sterically hindered N-heterocyclic carbene ligands have been shown to significantly enhance reaction rates. organic-chemistry.org In some cases, these improved catalysts allow for reactions to be carried out at room temperature and with aryl chloride substrates at 70°C, achieving high yields under mild conditions. organic-chemistry.org

Solvent and Temperature: The reaction solvent and temperature play a critical role. For the RCM synthesis of 3,3′-spiro pentacyclo-oxindoles, conducting the reaction in toluene at room temperature was found to significantly increase the product yield compared to using dichloromethane. mdpi.com In the synthesis of spirooxindoles using imidazole as a catalyst, refluxing in water increased the yield to 78% compared to 45% at room temperature. ajgreenchem.com

Reaction Concentration and Oxidant: In a formal [3+2] cycloaddition for oxindole synthesis, lowering the reaction concentration from 0.02 M to 0.01 M increased the yield from 78% to 90%. rsc.org The choice and amount of oxidant also play a crucial role. Using iodine as an oxidant was more effective than ferrocenium (B1229745) hexafluorophosphate (B91526) or CuCl₂ in this particular reaction. rsc.org

Process Improvements for Purity and Yield: In the preparation of 2-oxindoles from 2-nitro arylmalonates, azeotropic drying of the alkali metal carbonate base and maintaining anhydrous reaction conditions led to a cleaner reaction and an increased yield of at least 10%. google.com The use of an additional quantity of mineral acid during the work-up was also found to improve the purity of the final oxindole product. google.com

Table 3: Optimization of Reaction Conditions for Oxindole Synthesis

Structure Activity Relationship Sar Studies of 2 2 Oxoindolin 1 Yl Acetamide Derivatives

General Principles Governing Indolinone-Based Acetamide (B32628) SAR

Several general principles have emerged from various studies:

Lipophilicity : Increased lipophilicity often correlates with enhanced cytotoxic activity. This is frequently achieved by introducing halogen atoms (e.g., bromine, chlorine) at positions 5 and 7 of the indolinone ring. scispace.com

Substitutions on the Indolinone Ring : Electron-withdrawing groups at the 5 and/or 7 positions of the isatin (B1672199) ring are generally found to enhance cytotoxic activity. scispace.com

N1-Acetamide Moiety : This part of the molecule, often considered a solvent-accessible tail, plays a crucial role in modulating activity. mdpi.com The nature of the substituent on the acetamide nitrogen can drastically alter the compound's potency and selectivity.

C3-Position Modifications : The C3 carbonyl group of the indolinone ring is a key site for derivatization. core.ac.uk Introducing substituents such as arylimino or hydrazono moieties at this position can lead to compounds with a wide array of biological activities by allowing for interactions with different biological targets. researchgate.netnih.gov

Influence of N1-Acetamide Substituent Patterns on Biological Activity

The substituent attached to the nitrogen atom of the acetamide group at the N1 position of the indolinone ring is a critical determinant of biological activity. nih.gov Both the type of substituent (aryl or alkyl) and its substitution pattern have profound effects.

Impact of Aryl and Alkyl Substituents on the Acetamide Nitrogen

The introduction of various aryl and alkyl groups on the acetamide nitrogen has been a key strategy in optimizing the biological profile of 2-(2-oxoindolin-1-yl)acetamide derivatives.

Aryl Substituents : N-phenylacetamide derivatives are a major class of these compounds. The electronic properties and substitution pattern on this phenyl ring are crucial for activity. For instance, in a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives evaluated for cytotoxic activity, the nature of the substituent on the N-phenyl ring significantly influenced their potency. researchgate.net

Alkyl Substituents : N-alkylation of the indolin-2-one core, such as with methyl or benzyl (B1604629) groups, has also been explored to assess its impact on biological activity. mdpi.com In some cases, increasing the hydrophobicity of the N-substituent through the placement of an additional aromatic ring, such as a naphthyl group, has been shown to be important for activity. scispace.com

Effects of Substitutions on the Phenyl Ring of N-Phenylacetamide Derivatives

For derivatives featuring an N-phenylacetamide moiety, the position and electronic nature of substituents on the phenyl ring are pivotal.

Positional Effects : Studies on cytotoxic 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives revealed that substitutions at the ortho position of the N-phenyl ring yielded better results compared to meta and para substitutions. researchgate.net Compounds with ortho substitutions were particularly effective against the MCF7 breast cancer cell line. researchgate.net For example, the compound 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was identified as the most active compound against several tested cancer cell lines. researchgate.net

Electronic Effects : The presence of electron-withdrawing groups on the phenyl ring has been shown to be favorable for activity. In one study, a QSAR analysis indicated that electron-withdrawing substitutions at the para position of the phenyl ring enhanced cytotoxic activity. researchgate.net This was exemplified by 2-(3-(2-carbamimidoylhydrazono)-2-oxoindolin-1-yl)-N-(3-nitrophenyl)acetamide, which showed potent antimicrobial activity. nih.gov The nitro group, being strongly electron-withdrawing, contributed significantly to the compound's efficacy. nih.gov

Table 1: Effect of N-Phenylacetamide Ring Substitutions on Cytotoxic/Antimicrobial Activity

Role of Substituents at the Indolinone C3 Position

The C3 position of the indolinone core is highly reactive and serves as a crucial anchor point for introducing diverse functionalities, significantly impacting the molecule's interaction with biological targets. core.ac.ukwhiterose.ac.uk Modifications at this position, particularly through the formation of imine or hydrazone linkages, have yielded compounds with potent biological activities. scispace.comresearchgate.net

Contribution of Arylimino Groups

The condensation of the C3-keto group of the isatin core with various anilines results in 3-arylimino-2-indolinone derivatives. researchgate.net This modification has proven effective in the development of antimicrobial agents.

A study involving a series of 2-(3-(arylimino)-2-oxoindolin-1-yl)-N-aryl acetamides found that the nature of the substituent on the arylimino group was critical for antimicrobial activity. researchgate.net For example, the compound 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide emerged as the most promising derivative, exhibiting significant antibacterial and antifungal properties. researchgate.net This highlights that the introduction of a halogenated phenyl group at the C3-imino position can be a beneficial strategy for enhancing antimicrobial potency.

Table 2: Example of a C3-Arylimino Substituted Derivative with Antimicrobial Activity

Significance of Hydrazone Linkages and Associated Moieties

The formation of a hydrazone linkage at the C3 position is a widely used and highly effective strategy for generating biologically active indolinone derivatives. researchgate.net This linkage connects the indolinone core to various other chemical moieties, creating hybrid molecules with enhanced or novel mechanisms of action. nih.govrsc.org The hydrazone moiety itself is not merely a linker but can actively participate in binding to target enzymes or receptors. researchgate.net

Antimicrobial Activity : In the pursuit of novel glycosyltransferase inhibitors, a structure-based virtual screening identified 2-(3-(2-carbamimidoylhydrazono)-2-oxoindolin-1-yl)-N-(m-tolyl)acetamide as a promising hit. nih.gov The carbamimidoylhydrazono group at the C3 position was essential for its activity. Further optimization led to derivatives with improved antimicrobial efficacy. nih.gov

Carbonic Anhydrase Inhibition : A series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates were synthesized where a benzenesulfonamide moiety was attached via a hydrazone linker to the C3 position. nih.gov These compounds were evaluated as carbonic anhydrase inhibitors. The results showed that the hydrazono-benzenesulfonamide scaffold was crucial for potent inhibition of various carbonic anhydrase isoforms. nih.gov For instance, compound N-(2-Chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl) acetamide was among the synthesized derivatives. nih.gov

The versatility of the hydrazone linkage allows for the incorporation of a wide range of functional groups, from simple aromatic rings to complex heterocyclic systems, thereby enabling extensive exploration of the SAR. nih.govrsc.org

Table 3: Examples of C3-Hydrazone Derivatives and Their Biological Targets

Halogens, Methoxybenzylidene, and Naphthyl Substituents

Halogens: The introduction of halogen atoms, such as chlorine (Cl) and bromine (Br), to the 2-oxoindoline core is generally well-tolerated and can enhance biological activity. nih.gov Specifically, substitutions at the C4 and C6 positions of the 2-oxoindoline ring have been shown to improve the inhibitory activity against certain kinases. nih.gov For instance, a chloro group at the 4th position of a phenyl ring attached to the indole-3-yl moiety has been found to be favorable for anticonvulsant activity. sci-hub.se In a series of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, compounds with chloro and fluoro substitutions on the benzylidene ring, such as (E)-N-(3-(2-Chloro-6-fluorobenzylidene)-2-oxoindolin-5-yl) acetamide, exhibited slight inhibitory activity against Src kinase. austinpublishinggroup.com The presence of a 5-bromo substituent on the indolinone ring has been associated with potent cytotoxic activity against breast and colon cancer cell lines. brieflands.com The increased lipophilicity and hydrophobic interactions offered by halogen atoms are believed to contribute to this enhanced activity. growingscience.com

Methoxybenzylidene: The methoxybenzylidene group is another key substituent that has been explored in SAR studies. In one study, N-(3-(4-Methoxybenzylidene)-2-oxoindolin-5-yl) acetamide was synthesized and characterized. austinpublishinggroup.com In a separate study on meisoindigo (B1676166) derivatives, which share a similar structural scaffold, a compound featuring a methoxyphenylacetamide group, (E)-2-(1-((3-ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide, was identified as a potent anticancer agent through QSAR analysis. unram.ac.id The presence of a methoxy (B1213986) group at the 5th position of the indole (B1671886) ring has also been found to be favorable for anticancer activity. sci-hub.se

Naphthyl: The incorporation of a naphthyl moiety can also modulate the biological profile of 2-(2-Oxoindolin-1-yl)acetamide derivatives. While direct SAR data on naphthyl-substituted 2-(2-Oxoindolin-1-yl)acetamide is limited in the provided context, related studies on N-naphthylmethyl isatins have shown cytotoxic effects. scilit.com The larger aromatic surface of the naphthyl group can lead to different binding interactions with biological targets. nih.govnih.gov

The following table summarizes the effects of these specific substituents on the biological activity of 2-(2-Oxoindolin-1-yl)acetamide and related derivatives.

| Substituent | Position | Effect on Activity | Compound Example | Reference |

| Halogens | ||||

| Chlorine (Cl) | 4-position of phenyl attached to indole-3-yl | Favorable for anticonvulsant activity | - | sci-hub.se |

| Chlorine (Cl) and Bromine (Br) | C4 and C6 of 2-oxoindoline core | Improved c-MET inhibition | - | nih.gov |

| Chlorine (Cl) and Fluorine (F) | 2- and 6-positions of benzylidene ring | Slight Src kinase inhibition | (E)-N-(3-(2-Chloro-6-fluorobenzylidene)-2-oxoindolin-5-yl) acetamide | austinpublishinggroup.com |

| Bromine (Br) | 5-position of indolinone ring | Potent cytotoxic activity | 5-Bromo-3-benzylidene-1,3-dihydro-indol-2-one | brieflands.com |

| Methoxybenzylidene | ||||

| Methoxy | 4-position of benzylidene ring | Src Kinase Inhibitor | (E:Z=1:1)-N-(3-(4-Methoxybenzylidene)-2-oxoindolin-5-yl) acetamide | austinpublishinggroup.com |

| Methoxyphenyl | N-acetamide moiety | Potent anticancer activity (QSAR) | (E)-2-(1-((3-ethylisoxazol-5-yl)methyl)-2-oxoindolin-3- ylidene)-N-(4-methoxyphenyl)acetamide | unram.ac.id |

| Methoxy | 5-position of indole ring | Favorable for anticancer activity | - | sci-hub.se |

| Naphthyl | ||||

| Naphthylmethyl | N-position of isatin | Cytotoxic activity | - | scilit.com |

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) play a crucial role in the structure-activity relationship of 2-(2-Oxoindolin-1-yl)acetamide derivatives.

The acetamido moiety can be cyclized into a bicyclic structure to rigidify this part of the molecule and extend its aromaticity. nih.gov This conformational constraint can significantly impact binding affinity. For example, when the acetamido group was cyclized into a 2-benzofuran or 2-benzothiophene moiety, a more pronounced effect on c-MET kinase inhibition was observed compared to a 2-naphthyl or 2-benzimidazole substitution. nih.gov

The presence of an exocyclic double bond at the 3-position of the indole ring can lead to the formation of E- and Z-isomers. austinpublishinggroup.com These isomers may exhibit different biological activities due to their distinct spatial orientations, which can affect how they fit into the binding site of a biological target. However, rapid interconversion between these isomers in solution can make their separation and individual biological evaluation challenging. austinpublishinggroup.com

In N,N'-diphenylureas, which share some structural similarities with the N-phenylacetamide moiety, the conformation (trans,trans vs. cis,cis) is influenced by substitution on the nitrogen atoms. nih.gov N-methylation, for instance, can disrupt planar conformations due to steric hindrance, which in turn can affect solubility and biological activity. nih.gov This highlights the importance of considering the conformational preferences of the acetamide linker in the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These analyses are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological effects.

Several QSAR studies have been conducted on derivatives of the 2-oxoindoline scaffold. For instance, in a study of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, QSAR analysis revealed that electron-withdrawing substitutions at the para position of the N-phenyl ring and increased lipophilicity of the compound were correlated with increased cytotoxic activity. researchgate.net The compound N-(4-nitrophenyl)acetamide was identified as the most potent in this series. researchgate.net

Another QSAR study on meisoindigo derivatives, which are structurally related to 3-substituted oxindoles, used the semi-empirical PM3 method to develop a predictive model for anticancer activity. unram.ac.idundip.ac.id This study led to the design of a novel compound, (E)-2-(2-oxo-1-(2-(trifluoromethyl)benzyl)indolin-3-ylidene)-N-(quinoline-7-yl)acetamide, with a predicted higher biological activity. undip.ac.idresearchgate.net The QSAR model indicated that specific electronic and steric properties were key for the observed activity. unram.ac.id

The general approach in these QSAR studies involves:

Modeling the molecular structures of the compounds.

Calculating various physicochemical descriptors (e.g., electronic, steric, hydrophobic).

Using statistical methods, such as multilinear regression, to build an equation that correlates these descriptors with biological activity (e.g., IC50 values). unram.ac.id

Validating the QSAR model to ensure its predictive power. unram.ac.id

These QSAR models serve as a valuable guide for the rational design of new 2-(2-Oxoindolin-1-yl)acetamide derivatives with improved potency and selectivity.

Molecular Interactions and Mechanistic Insights

Ligand-Target Binding Interaction Profiling

The efficacy of 2-(2-Oxoindolin-1-yl)acetamide derivatives as inhibitors is largely dependent on their ability to form stable complexes with target proteins. This stability is achieved through a network of specific molecular interactions.

Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. The 2-(2-Oxoindolin-1-yl)acetamide scaffold contains several hydrogen bond donors and acceptors, primarily the amide nitrogen and the carbonyl oxygens of both the oxoindoline and acetamide (B32628) moieties. Studies have shown these groups forming key hydrogen bonds with amino acid residues in the active sites of various enzymes.

For instance, in the context of Src Kinase inhibition, the acetamide NH group of an N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivative was observed to form a hydrogen bond with the carbonyl of Leu273. austinpublishinggroup.com In another case, the indole (B1671886) carbonyl oxygen formed a hydrogen bond with the hydroxyl group of Thr338. austinpublishinggroup.com When targeting Cyclooxygenase-2 (COX-2), the ketone carbonyl of the oxindole (B195798) scaffold and the nitrogen at position 1 have been shown to form hydrogen bonds with residues such as Tyr-461 and Lys-497, respectively. nih.gov

Table 1: Hydrogen Bond Interactions of 2-(2-Oxoindolin-1-yl)acetamide Derivatives with Target Residues

| Target Protein | Ligand Group Involved | Interacting Residue | Reference |

| Src Kinase | Acetamide NH | Leu273 | austinpublishinggroup.com |

| Src Kinase | Indole C=O | Thr338 | austinpublishinggroup.com |

| COX-2 | Oxindole C=O | Tyr-461 | nih.gov |

| COX-2 | Oxindole NH | Lys-497 | nih.gov |

Beyond hydrogen bonding, hydrophobic and π-π stacking interactions are vital for anchoring the ligand within the binding pocket. The planar, aromatic nature of the oxoindoline ring system is particularly conducive to these types of interactions.

In studies targeting c-MET, the 2-oxoindoline core was found to interact favorably with a hydrophobic cleft in the enzyme's active site. Similarly, when targeting indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immunotherapy, derivatives of oxindole have been studied for their binding potential. walisongo.ac.id For COX-1, indole derivatives have demonstrated hydrophobic interactions with a range of lipophilic amino acids, including Leu531, Leu352, Ala527, Ile523, and Val349. mdpi.com Furthermore, π-π stacking interactions have been observed, for example, between the oxindole ring system and the aromatic side chain of a Phenylalanine residue (Phe80) in Cyclin-Dependent Kinase 2 (CDK2). mdpi.com

The combination of hydrogen bonding and hydrophobic interactions defines the precise fit of a ligand. The specific amino acid residues that line the binding pocket and interact with the 2-(2-Oxoindolin-1-yl)acetamide scaffold are crucial for its inhibitory activity. The absence of interactions with key residues can explain weaker activity; for example, a lack of hydrogen bonding with Met341 and Glu339 in Src kinase resulted in diminished inhibitory effect. austinpublishinggroup.com Conversely, strong interactions with residues like Leu83, Glu81, and Lys33 in CDK2 are indicative of potent binding. mdpi.com

Computational Modeling Approaches for Target Identification and Mechanism Elucidation

Computational methods, particularly molecular docking and molecular dynamics, have become indispensable tools for predicting and analyzing the interactions between small molecules and their protein targets. These in silico techniques provide a detailed, atomistic view of the binding process, guiding the design of more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through scoring functions. Derivatives of 2-(2-Oxoindolin-1-yl)acetamide have been docked into the active sites of a wide array of protein targets.

VEGFR-2: As a target for anti-angiogenic cancer therapy, numerous oxindole derivatives have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These studies consistently show the oxindole core binding in the hinge region, forming crucial hydrogen bonds. nih.govnih.gov

Src Kinase: Docking studies of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives against Src kinase revealed that the most active compounds fit well into the active site, with the primary interactions being hydrogen bonds involving the acetamide linker and the oxoindoline core. austinpublishinggroup.com

c-MET/SMO: Molecular modeling of 2-oxoindoline derivatives as modulators for the c-MET and SMO signaling pathways, which are implicated in cancer resistance, has helped to rationalize their structure-activity relationships and guide further chemical modifications.

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, the 2-oxoindoline scaffold has been investigated as a potential inhibitor of the main protease of SARS-CoV-2, a critical enzyme for viral replication.

COX-1/COX-2: Docking of oxindole derivatives into the active sites of COX-1 and COX-2 has been used to predict their anti-inflammatory potential and selectivity. nih.gov Studies have shown key hydrogen bond interactions with residues like Tyr-461 and Lys-497 in the COX-2 binding domain. nih.gov

Glycosyltransferase: While docking studies have been performed on a wide range of targets, specific molecular docking simulations of 2-(2-Oxoindolin-1-yl)acetamide derivatives against glycosyltransferases were not prominently identified in the surveyed literature, representing a potential area for future investigation.

Table 2: Summary of Molecular Docking Studies for 2-(2-Oxoindolin-1-yl)acetamide Derivatives

| Target Protein | Key Findings | Interacting Residues (Examples) | Reference |

| VEGFR-2 | Binds to ATP-binding site, hinge region interactions. | Cys919, Asp1046, Glu885 | nih.govnih.gov |

| Src Kinase | Acetamide linker forms key H-bonds. | Leu273, Thr338 | austinpublishinggroup.com |

| c-MET | Oxoindoline core interacts with a hydrophobic cleft. | N/A | |

| COX-2 | Oxindole scaffold forms H-bonds in active site. | Tyr-461, Lys-497 | nih.gov |

| CDK2 | H-bonds and π-π stacking interactions observed. | Leu83, Glu81, Lys33, Phe80 | mdpi.com |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms, MD can assess the stability of the predicted binding mode and the flexibility of the complex.

A key metric for evaluating stability in MD simulations is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å) after an initial equilibration period, indicates that the protein-ligand complex has reached a stable conformation. mdpi.com

MD simulations performed on oxindole derivatives complexed with targets like CDK2 have confirmed the stability of the docked poses. mdpi.com In these simulations, the complexes reached structural equilibrium within the first 20 nanoseconds, with stable RMSD values for both the protein and the inhibitor, validating the interactions predicted by docking. mdpi.com Such studies confirm that the ligand remains securely bound in the active site, reinforcing its potential as an effective inhibitor. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-(2-Oxoindolin-1-yl)acetamide and its derivatives, DFT calculations provide valuable insights into local molecular properties and reactivity. These computations can determine a range of quantum chemical parameters that describe the molecule's electronic behavior.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

From these orbital energies, other important descriptors can be derived. For instance, Koopmans' theorem relates EHOMO and ELUMO to the ionization potential (I) and electron affinity (A), respectively. nih.gov These values are then used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global softness (S), which help in predicting the behavior of the molecule in chemical reactions and biological interactions. nih.gov Natural Bond Orbital (NBO) analysis can further reveal the nature of intramolecular and intermolecular interactions, such as bond formation mechanisms between the compound and biological targets. nih.gov For acetamide derivatives, studies have shown that such calculations can identify the specific atoms, often nitrogen atoms, involved in bond formation with biological molecules like amino acids. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Acetamide Derivatives

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |

| Global Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

In Silico Prediction of Physicochemical Properties Relevant to Biological Activity

In silico methods are computational tools used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as therapeutic agents. For 2-(2-Oxoindolin-1-yl)acetamide, these predictions can guide further experimental work by forecasting its behavior in a biological system. Key properties evaluated include molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors.

These parameters are essential as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. mdpi.comresearchgate.net For example, logP, the logarithm of the partition coefficient between octanol (B41247) and water, indicates the molecule's lipophilicity and affects its ability to cross cell membranes. Computational software like SwissADME and PreADME/Tox are commonly used to generate these predictions. researchgate.net Such analyses help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to avoid compounds that are likely to fail due to poor physicochemical properties. mdpi.com

Table 2: Predicted Physicochemical Properties for 2-(2-Oxoindolin-1-yl)acetamide

| Property | Predicted Value Range | Relevance to Biological Activity |

| Molecular Weight ( g/mol ) | ~190.19 | Influences absorption and diffusion |

| LogP (Octanol/Water) | Varies by algorithm | Membrane permeability and solubility |

| Topological Polar Surface Area (TPSA) | ~50-70 Ų | Drug transport and membrane penetration |

| Hydrogen Bond Donors | 1 | Interaction with biological targets |

| Hydrogen Bond Acceptors | 3 | Interaction with biological targets |

| Molar Refractivity | ~50-55 cm³ | Molecular volume and polarizability |

Computational Assessment of Drug-Likeness and Predicted Bioavailability

Computational assessment of "drug-likeness" evaluates whether a compound possesses properties that would make it a likely candidate for an oral drug. A widely used framework for this assessment is Lipinski's Rule of Five. researchgate.netnih.gov This rule establishes four simple physicochemical parameters to predict the oral bioavailability of a molecule. A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons.

LogP less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

In silico tools can quickly screen large libraries of compounds, including derivatives of 2-(2-Oxoindolin-1-yl)acetamide, against these criteria. mdpi.com Beyond Lipinski's rule, other models like the Veber and Egan rules are also used to refine predictions. Furthermore, studies on related structures, such as flavonoid acetamides, have shown that the addition of an acetamide group can significantly improve bioavailability compared to the parent molecule. researchgate.net These computational predictions are critical for prioritizing which compounds should be synthesized and tested in the laboratory, thereby saving time and resources. nih.gov

Table 3: Lipinski's Rule of Five Analysis for 2-(2-Oxoindolin-1-yl)acetamide

| Lipinski's Rule Parameter | Threshold | Predicted Value for 2-(2-Oxoindolin-1-yl)acetamide | Compliance |

| Molecular Weight | < 500 Da | ~190.19 Da | Yes |

| LogP | < 5 | Varies, but typically < 5 | Yes |

| Hydrogen Bond Donors | < 5 | 1 | Yes |

| Hydrogen Bond Acceptors | < 10 | 3 | Yes |

| Number of Violations | ≤ 1 | 0 | Yes |

Spectroscopic Techniques for Ligand-Protein Binding Analysis

Saturation Transfer Difference (STD) NMR for Ligand-Protein Binding Confirmation

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful technique for detecting and characterizing the binding of small molecule ligands to large protein receptors. nih.govcreative-biostructure.com The method relies on the transfer of magnetization from the protein to the bound ligand.

The experiment involves selectively saturating a region of the ¹H NMR spectrum where only protein signals are present. This saturation spreads throughout the entire protein via a process called spin diffusion. nih.gov When a ligand like 2-(2-Oxoindolin-1-yl)acetamide binds to the protein, even transiently, it also becomes saturated. Upon dissociation, this saturated ligand returns to the bulk solution, reducing the intensity of its corresponding signals in the spectrum. nih.gov By subtracting a reference spectrum (where the protein was not saturated) from the saturated spectrum, a "difference spectrum" is generated. creative-biostructure.com This difference spectrum exclusively shows signals from the protons of the ligand that were in close contact with the protein, effectively confirming binding.

Furthermore, the relative intensities of the signals in the STD spectrum provide an "epitope map," which reveals which parts of the ligand are most intimately involved in the binding interaction. uea.ac.uk For molecules containing an acetamide group, STD-NMR studies have demonstrated that the acetamide moiety can be a dominant point of interaction with a protein's binding site. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation and SAR Context

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of newly synthesized compounds like 2-(2-Oxoindolin-1-yl)acetamide and its analogues, which is fundamental for establishing Structure-Activity Relationships (SAR).

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Oxoindolin-1-yl)acetamide, characteristic signals would appear for the aromatic protons of the oxindole ring, the methylene (B1212753) protons of the acetamide side chain, and the amide proton. nih.gov ¹³C NMR provides information on the carbon framework, with distinct signals for the carbonyl carbons of the lactam and amide groups, aromatic carbons, and the methylene carbon. nih.gov 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further establish connectivity between atoms.

Mass Spectrometry (MS): MS provides the accurate molecular weight of the compound, which helps in confirming its molecular formula. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with very high precision. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides structural information, helping to confirm the connectivity of different parts of the molecule, such as the link between the oxindole ring and the acetamide side chain. nih.govnih.gov

Together, NMR and MS provide unambiguous confirmation of a molecule's identity and purity, which is crucial before biological testing and for interpreting SAR data.

Table 4: Representative NMR Data for the 2-(2-Oxoindolin-1-yl)acetamide Scaffold

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Amide (NH) | 7.5 - 8.5 |

| ¹H | Aromatic (Ar-H) | 6.8 - 7.5 |

| ¹H | Methylene (N-CH₂-C=O) | 4.0 - 4.5 |

| ¹H | Methylene (C-CH₂-C=O) | 3.5 - 3.8 |

| ¹³C | Carbonyl (Amide C=O) | 165 - 175 |

| ¹³C | Carbonyl (Lactam C=O) | 175 - 185 |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

| ¹³C | Methylene (N-CH₂) | 40 - 50 |

| ¹³C | Methylene (C-CH₂) | 35 - 45 |

Infrared (IR) Spectroscopy for Functional Group Identification in SAR Context

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In the context of SAR studies for 2-(2-Oxoindolin-1-yl)acetamide and its derivatives, IR spectroscopy serves to confirm that chemical modifications have been successful and that key functional groups are intact.

The IR spectrum shows absorption bands at specific frequencies (wavenumbers) corresponding to the vibrations of different chemical bonds. For 2-(2-Oxoindolin-1-yl)acetamide, the most prominent and informative peaks would be:

C=O Stretching: The molecule contains two carbonyl groups: one in the oxindole lactam ring and one in the acetamide side chain. These typically give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. nih.govlibretexts.org The exact position can distinguish between the amide and lactam carbonyls.

N-H Stretching and Bending: The secondary amide group (-CONH-) will show an N-H stretching vibration around 3300 cm⁻¹ and an N-H bending vibration around 1550 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹. libretexts.org

By comparing the IR spectra of different analogues, chemists can confirm the presence or absence of specific functional groups, verifying the outcomes of synthetic steps and ensuring the structural integrity of the compounds being studied for SAR.

Table 5: Characteristic IR Absorption Frequencies for 2-(2-Oxoindolin-1-yl)acetamide

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Lactam C=O | Stretch | ~1710 |

| Amide C=O | Stretch | ~1680 |

| Amide N-H | Bend | ~1550 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Biological Activities and Preclinical Efficacy Studies of 2 2 Oxoindolin 1 Yl Acetamide Derivatives

Antimicrobial Properties

Derivatives of 2-(2-oxoindolin-1-yl)acetamide have shown promising activity against a spectrum of microbial pathogens, including both bacteria and fungi. These findings highlight their potential as a foundation for the development of novel antimicrobial agents.

Antibacterial Activity

The antibacterial effects of 2-(2-oxoindolin-1-yl)acetamide derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. Notably, a series of 2-(2,3,-dioxo-indolin-1-yl)acetamide derivatives were found to be more potent than the commercially available antibiotic norfloxacin (B1679917) against thirteen different bacterial strains. researchgate.net While specific data for Bacillus subtilis and Staphylococcus aureus for the core "2-(2-Oxoindolin-1-yl)acetamide" is not extensively detailed in the reviewed literature, related structures offer insights into their potential. For instance, novel acetamide (B32628) derivatives of 2-mercaptobenzothiazole (B37678) have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative species, with some compounds showing promising activity against S. aureus and B. subtilis. nih.gov Similarly, certain oxazolidin-2-one analogues, which share some structural similarities, have exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Acetamide Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-(2,3,-dioxo-indolin-1-yl)acetamide derivatives | Various (13 strains) | More active than norfloxacin | researchgate.net |

| 2-mercaptobenzothiazole acetamide derivatives | Staphylococcus aureus | Promising activity | nih.gov |

| 2-mercaptobenzothiazole acetamide derivatives | Bacillus subtilis | Promising activity | nih.gov |

| Oxazolidin-2-one analogues | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | nih.gov |

Antifungal Activity

The antifungal potential of this class of compounds has also been investigated. Research has shown that certain 2-(2,3,-dioxo-indolin-1-yl)acetamide derivatives are more active than the standard antifungal drug clotrimazole (B1669251) against Histoplasma capsulatum. researchgate.net While direct studies on other fungal species for the specific 2-(2-oxoindolin-1-yl)acetamide core are limited in the available literature, related heterocyclic acetamide derivatives have demonstrated broader antifungal effects. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. nih.gov

Anticancer Potential

The 2-(2-oxoindolin-1-yl)acetamide framework is a cornerstone in the design of numerous anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines and act through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Cytotoxic Activity in Various Cancer Cell Lines

A substantial body of evidence supports the cytotoxic potential of 2-(2-oxoindolin-1-yl)acetamide derivatives across a wide range of human cancer cell lines. A study on a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives demonstrated notable cytotoxic activity against human breast adenocarcinoma (MCF7), lung carcinoma (A549), cervical cancer (HeLa), and human embryonic kidney (HEK293) cells. semanticscholar.org In this series, ortho-substituted compounds on the N-phenyl ring were generally more effective, with 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide being the most active against all tested cell lines. researchgate.net

Furthermore, (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have shown considerable cytotoxicity toward human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. nih.govresearchgate.net Other studies have reported the anti-proliferative activity of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives against MCF7, HeLa, and liver cancer (HepG2) cells. nih.gov The cytotoxic effects of related acetamide derivatives have also been observed in Jurkat, Raji, and HL-60 cell lines, indicating a broad spectrum of anticancer activity. mdpi.com

Table 2: Cytotoxic Activity of 2-(2-Oxoindolin-1-yl)acetamide Derivatives in Various Cancer Cell Lines

| Derivative Class | Cell Line | Outcome | Reference(s) |

|---|---|---|---|

| 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamides | MCF7, A549, HeLa, HEK293 | Notable cytotoxic activity | semanticscholar.org |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | SW620, PC-3, NCI-H23 | Considerable cytotoxicity | nih.govresearchgate.net |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | MCF7, HeLa, HepG2 | Anti-proliferative activity | nih.gov |

| Related acetamide derivatives | Jurkat, Raji, HL-60 | Cytotoxic effects | mdpi.com |

Mechanisms of Apoptosis Induction

A key mechanism through which 2-(2-oxoindolin-1-yl)acetamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells. For instance, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have been found to substantially induce late cellular apoptosis in U937 cells. nih.govresearchgate.net

The apoptotic cascade is often mediated by a family of cysteine proteases known as caspases. Research into novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed that they can induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in a time- and dose-dependent manner. nih.gov Furthermore, these derivatives were shown to increase the activity of caspase-3 and caspase-8, suggesting that the induced apoptosis is dependent on the caspase-8 signaling pathway. nih.gov

Inhibition of Specific Kinases

The anticancer activity of 2-(2-oxoindolin-1-yl)acetamide derivatives is also attributed to their ability to inhibit various protein kinases that are crucial for cancer cell survival, proliferation, and angiogenesis.

VEGFR-2 and c-MET: The vascular endothelial growth factor receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-MET) are key receptor tyrosine kinases involved in angiogenesis and tumor progression. Several 2-oxoindoline-based derivatives have been designed and evaluated as inhibitors of these kinases. researchgate.netnih.gov For example, N-substituted-2-oxoindolin benzoylhydrazines have been identified as modulators of c-MET. nih.govnih.gov Structural modifications, such as the introduction of halogen atoms at the C4 and C6-positions of the 2-oxoindoline core, have been shown to improve c-MET inhibition. nih.gov

Src Kinase: Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling. Novel N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives have been designed and synthesized as Src kinase inhibitors. nih.gov Although the inhibitory potency of some of these initial compounds was modest, the research highlights the potential of the 2-oxoindolin-1-yl)acetamide scaffold for targeting this kinase. nih.gov

ERK1/2: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling pathway, which is frequently dysregulated in cancer. While direct inhibitory data for 2-(2-oxoindolin-1-yl)acetamide derivatives on ERK1/2 is not extensively reported, the broader class of kinase inhibitors often includes compounds that target this pathway. nih.govnih.gov

ABL1 Kinase: The ABL1 kinase is a non-receptor tyrosine kinase, and its dysregulation, particularly through the formation of the BCR-ABL fusion protein, is a hallmark of chronic myeloid leukemia. While specific inhibitors for ABL1 often belong to other chemical classes, the development of kinase inhibitors is an active area of research where oxindole-based structures could potentially be explored. nih.gov

Ribonucleotide Reductase: Ribonucleotide reductase is an essential enzyme for DNA synthesis and repair, making it a target for cancer therapy. mdpi.commdpi.com The inhibition of this enzyme by 2-(2-oxoindolin-1-yl)acetamide derivatives is an area that warrants further investigation to fully elucidate their anticancer mechanisms.

DNA Binding Interactions and Antitumor Activity Assessment

Derivatives of 2-(2-oxoindolin-1-yl)acetamide have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxic effects against various cancer cell lines and their interactions with DNA and associated proteins.

One area of research has explored the ability of these compounds to interfere with DNA-protein interactions that are critical for cancer cell proliferation. For instance, a series of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives were designed to target the Early Growth Response 1 (EGR-1) protein, a transcription factor implicated in inflammatory skin disorders. nih.gov Electrophoretic mobility shift assays demonstrated that these compounds could disrupt the binding of the EGR-1 zinc finger domain to its DNA consensus site in a dose-dependent manner. nih.gov This disruption of a key DNA-protein interaction highlights a potential mechanism for the antitumor and anti-inflammatory effects of 2-oxoindoline derivatives.

The direct cytotoxic effects of 2-(2-oxoindolin-1-yl)acetamide derivatives have been evaluated against a panel of human cancer cell lines. A study on (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides revealed significant cytotoxicity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. nih.gov Several of these derivatives exhibited cytotoxic profiles comparable or superior to the procaspase-3 activating compound, PAC-1. nih.gov The most potent compound in this series demonstrated a three- to five-fold greater cytotoxicity than PAC-1. nih.gov Further investigation into the mechanism of action showed that these compounds induced cell cycle arrest in the S phase and promoted late cellular apoptosis in U937 human lymphoma cells. nih.gov

Another study focused on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives and their anti-proliferative activity against human cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cell lines. One particular derivative showed potent activity against HepG2 cells, with an IC50 value of 10.56 ± 1.14 μM. Mechanistic studies revealed that this compound induced apoptosis in a time- and dose-dependent manner, evidenced by the cleavage of poly ADP-ribose polymerase (PARP) and the activation of caspase-3 and caspase-8.

| Derivative Type | Cancer Cell Line(s) | Key Findings |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | SW620 (colon), PC-3 (prostate), NCI-H23 (lung), U937 (lymphoma) | Showed notable cytotoxicity; some compounds were more potent than the control (PAC-1). Induced S-phase cell cycle arrest and apoptosis. nih.gov |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | HeLa (cervical), MCF7 (breast), HepG2 (liver) | Exhibited anti-proliferative activity. One compound induced apoptosis via PARP cleavage and caspase-3/8 activation in HepG2 cells. |

| 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides | - | Disrupted the DNA binding of the EGR-1 zinc finger protein. nih.gov |

Anti-inflammatory and Anti-nociceptive Activities

The therapeutic potential of 2-(2-oxoindolin-1-yl)acetamide derivatives extends to the treatment of inflammatory conditions and pain. Research has demonstrated their ability to modulate key inflammatory pathways and exhibit significant analgesic properties.

A study on indole-2-one and 7-aza-2-oxindole derivatives, designed based on the structure of the anti-inflammatory drug tenidap, showed potent inhibitory effects on the release of pro-inflammatory cytokines. Specifically, these compounds were evaluated for their ability to suppress the lipopolysaccharide (LPS)-stimulated release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophages. The most active compounds in this series also inhibited the expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. One derivative provided significant protection against LPS-induced septic death in a mouse model, indicating its potential for treating acute inflammatory diseases.

In the realm of pain management, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic activities. These compounds were tested in mice using thermal, mechanical, and chemical models of nociception, including the hot-plate, tail-clip, and acetic acid-induced writhing tests. The tested compounds demonstrated a significant reduction in writhing responses and an increase in pain latencies in the hot-plate and tail-clip tests, indicative of potent anti-nociceptive effects. Importantly, these compounds did not impair motor coordination in the Rota-Rod test, suggesting a favorable safety profile.

| Derivative Type | Biological Activity | Experimental Model | Key Findings |

| Indole-2-one and 7-aza-2-oxindole derivatives | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages; LPS-induced sepsis in mice | Inhibited the release of TNF-α and IL-6. Reduced the expression of COX-2, PGES, and iNOS. Provided protection against septic death in mice. |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides | Anti-nociceptive (Analgesic) | Acetic acid-induced writhing, hot-plate, and tail-clip tests in mice | Significantly decreased writhing responses and increased pain latencies, indicating potent analgesic activity without affecting motor coordination. |

Antiviral Properties (e.g., Anti-HIV, SARS-CoV-2 Main Protease Inhibition)